Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Overview
Description
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C11H17N3O4 . It has a molecular weight of 255.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . For safe handling, it should be stored in a refrigerator .Scientific Research Applications
Synthesis of Radiolabelled Drugs
One application of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is in the synthesis of radiolabelled drugs, specifically as a precursor in the synthesis of a lead leukocyte function-associated antigen-1 antagonist. This process involves radiochemical steps and achieves high radiochemical and chiral purities (Tran et al., 2009).
Antimicrobial Activity
This compound is also involved in the synthesis of aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, which have shown antimicrobial activity. These compounds are capable of inhibiting the growth of Candida albicans and are sensitive to certain strains of Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2016).
Crystal Structure Analysis
The crystal structure of tert-butyl derivatives, like the 7,9-dibenzyl variant, has been analyzed, providing insights into molecular symmetry and conformation, crucial for understanding chemical reactivity and interaction (Dong et al., 1999).
Synthesis of tert-Butylating Reagents
Additionally, this compound has been utilized in developing new tert-butylating reagents. These reagents are instrumental in synthesizing tert-butyl ethers and esters from alcohols and carboxylic acids (Yamada et al., 2016).
Efficient Synthesis of Derivatives
This chemical also plays a role in the efficient synthesis of its derivatives, showing significant antimicrobial activity. This involves creating intermediates and target compounds with high yields without additional purification (Krolenko et al., 2015).
Supramolecular Arrangements
It is also used in studying supramolecular arrangements in derivatives, which is vital for understanding molecular interactions and the formation of complex structures (Graus et al., 2010).
Antibacterial Activity
The compound's derivatives have been studied for their spectral properties and antibacterial activity, showing effectiveness against certain bacterial strains (Krolenko et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKKAIKVRQFMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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